Ribamine hydrochloride

Description

Contextualization within Nucleoside Analogues and Related Chemical Scaffolds

Ribamine hydrochloride, systematically known as 1-Amino-1-deoxy-D-ribitol hydrochloride, is an open-chain amino-polyol. Structurally, it is a derivative of D-ribose, a pentose (B10789219) sugar that forms the backbone of RNA. This structural relationship places this compound firmly within the chemical space of nucleoside analogue precursors. Nucleoside analogues are a cornerstone of medicinal chemistry and chemical biology, where they are instrumental in the development of antiviral and anticancer agents. nih.govnih.gov The core structure of this compound, featuring a ribityl chain, provides a versatile scaffold that can be chemically modified to generate a wide array of these analogues. rsc.orgnih.gov

The primary amine group in this compound offers a reactive handle for the introduction of various heterocyclic bases, a key step in the synthesis of modified nucleosides. Unlike natural nucleosides which possess a furanose ring, this compound is an acyclic, or open-chain, analogue. This characteristic is significant as acyclic nucleoside analogues, such as the well-known antiviral drug acyclovir, often exhibit unique biological activities and metabolic stabilities compared to their cyclic counterparts. nih.gov The flexibility of the ribityl chain can also be exploited in the design of iminocyclitols, another important class of carbohydrate mimetics with therapeutic potential. rsc.org

Significance of this compound in Fundamental Biochemical and Pharmacological Inquiry

The primary significance of this compound in biochemical and pharmacological research lies in its role as a key intermediate in the synthesis of riboflavin (B1680620) (Vitamin B2). nih.govgoogle.comresearchgate.netengineering.org.cnwikipedia.org Riboflavin is a vital nutrient that serves as the precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). nih.govresearchgate.netwikipedia.org These flavocoenzymes are essential for a multitude of metabolic pathways, including cellular respiration, fatty acid oxidation, and the metabolism of other vitamins. researchgate.netwikipedia.org The synthesis of riboflavin often involves the condensation of Ribamine or a derivative with a pyrimidine-based compound like alloxan (B1665706). google.com

Beyond its role in vitamin synthesis, the structural components of this compound are of interest in their own right. The polyhydroxylated aminoalkitol structure is a feature found in various biologically active natural products. While extensive pharmacological studies on this compound itself are not widely documented, its derivatives are subjects of ongoing research. nih.govmdpi.com For instance, the modification of the ribityl chain and the amine group can lead to compounds with potential antimicrobial or enzyme-inhibiting properties. The study of such derivatives provides valuable insights into structure-activity relationships and the biochemical roles of related natural products.

Detailed Research Findings

Synthesis of this compound

The synthesis of this compound typically starts from D-ribose. A common method involves the reductive amination of D-ribose. This process converts the aldehyde group of the sugar into a primary amine. The reaction can be carried out using ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas with a suitable catalyst (e.g., platinum oxide). cdnsciencepub.comuq.edu.au The resulting product, 1-Amino-1-deoxy-D-ribitol (D-Ribamine), can then be treated with hydrochloric acid to yield the stable hydrochloride salt. cdnsciencepub.combiosynth.com Purification of the intermediate D-Ribamine can be achieved through the formation of a crystalline salicylidene Schiff base, which is then hydrolyzed to give the pure amine. cdnsciencepub.com

An alternative approach involves the enzymatic conversion of ribose to ribulose, which can then be chemically transformed into D-Ribamine. biosynth.com The hydrochloride salt is the preferred form for storage and handling due to its increased stability compared to the free base. biosynth.com

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is soluble in water and has limited solubility in alcohols like ethanol. sigmaaldrich.com The presence of multiple hydroxyl groups and the amine hydrochloride moiety makes it a highly polar molecule.

| Property | Value | Source |

| CAS Number | 22566-17-2 | sigmaaldrich.comchemspider.com |

| Molecular Formula | C₅H₁₄ClNO₄ | chemspider.com |

| Molecular Weight | 187.62 g/mol | sigmaaldrich.com |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water | |

| Optical Activity | [α]/D -11.0±3.0°, c = 1 in 0.1 M HCl | sigmaaldrich.com |

Application as a Precursor in Synthesis

The most well-documented application of this compound is as a precursor in the industrial synthesis of riboflavin. google.com In this multi-step process, a derivative of Ribamine, such as N-(3,4-dimethylphenyl)-D-ribamine, is synthesized and then coupled with a diazonium salt. Subsequent reduction and condensation with a pyrimidine (B1678525) derivative like alloxan yields riboflavin. google.com

Furthermore, this compound serves as a versatile starting material for the synthesis of various classes of bioactive molecules. Its chiral backbone is utilized in the stereoselective synthesis of iminocyclitols, such as polyhydroxylated pyrrolidines, piperidines, and azepanes. rsc.org These compounds are of interest due to their potential as glycosidase inhibitors. The amine functionality also allows for its use in the construction of novel nucleoside analogues and other heterocyclic systems. nih.gov

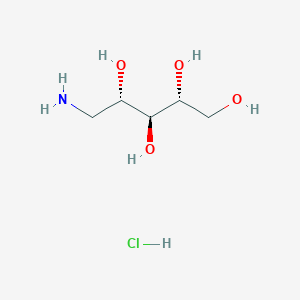

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H14ClNO4 |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

(2R,3S,4S)-5-aminopentane-1,2,3,4-tetrol;hydrochloride |

InChI |

InChI=1S/C5H13NO4.ClH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H/t3-,4+,5-;/m0./s1 |

InChI Key |

AFXRVZLJKFHWPY-VEGRVEBRSA-N |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H](CO)O)O)O)N.Cl |

Canonical SMILES |

C(C(C(C(CO)O)O)O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Ribamine Hydrochloride

Advanced Synthetic Routes for Ribamine Hydrochloride Preparation

The preparation of this compound, a amino-sugar derivative, involves precise chemical strategies to construct its core structure and ensure its stability as a hydrochloride salt.

The synthesis of ribamine derivatives is a multi-step process that requires careful construction of the carbon framework and the introduction of specific functional groups. msu.edu A common pathway to a related compound, 3,4-dimethylphenyl-d-ribamine, which can be subsequently isolated as a hydrochloride salt, involves several key transformations. google.com This process serves as a foundational example of a multi-step synthesis applicable to ribamine structures.

The general sequence can be outlined as follows:

Condensation: An aromatic amine, such as 3,4-dimethylaniline, is condensed with D-ribose to form a riboside intermediate. google.com

Catalytic Reduction: The resulting riboside undergoes catalytic reduction to yield the corresponding ribamine derivative, in this case, 3,4-dimethylphenyl-d-ribamine. google.com

Azo Coupling: The ribamine is then coupled with an aryl diazonium salt. This step introduces a nitrogen-based functional group that is crucial for subsequent steps. google.com

Reduction of Azo Group: The azo-coupled product is reduced to form an aminophenyl-d-ribamine. google.com

Salt Formation: The final amine product is treated with hydrochloric acid to form the stable hydrochloride salt, which facilitates isolation and handling. google.comgoogle.com

Table 1: Illustrative Multi-Step Synthesis Pathway for a Ribamine Derivative

| Step | Reaction | Reactants | Product | Purpose |

|---|---|---|---|---|

| 1 | Condensation | 3,4-Dimethylaniline, D-Ribose | N-(3,4-Dimethylphenyl)-D-ribosylamine | Forms the initial C-N bond between the sugar and aromatic moieties. google.com |

| 2 | Catalytic Reduction | N-(3,4-Dimethylphenyl)-D-ribosylamine, Hydrogen | 3,4-Dimethylphenyl-d-ribamine | Reduces the imine intermediate to a stable secondary amine. google.com |

| 3 | Azo Coupling | 3,4-Dimethylphenyl-d-ribamine, Aryl diazonium salt | 3,4-Dimethyl, 6-arylazophenyl-d-ribamine | Introduces a functional handle for further modification. google.com |

| 4 | Reduction | 3,4-Dimethyl, 6-arylazophenyl-d-ribamine, Hydrogen | 3,4-Dimethyl, 6-aminophenyl-d-ribamine | Forms the final primary aromatic amine. google.com |

Optimizing reaction conditions is critical for maximizing product yield and purity in synthetic chemistry. prismbiolab.com Methodologies such as Design of Experiments (DoE) are extensively used to statistically model and identify the ideal parameters. prismbiolab.comnih.gov For a multi-step synthesis like that of this compound, each step can be individually optimized.

Key parameters for optimization include:

Temperature: Can influence reaction rates and the formation of byproducts. For instance, cooling reaction mixtures, such as during the addition of a base to a thiamine (B1217682) hydrochloride catalyst solution, can prevent decomposition. libretexts.org

Catalyst: The choice and loading of a catalyst are crucial. In catalytic hydrogenations, for example, the amount of catalyst can be fine-tuned to achieve high yield without promoting side reactions. nih.gov Thiamine hydrochloride itself can act as a catalyst in certain organic transformations, with its optimal concentration needing to be determined experimentally. ias.ac.in

Solvent: The reaction medium affects the solubility of reactants and can influence reaction pathways. researchgate.net The use of an appropriate solvent system is essential for efficient reaction.

Reaction Time: Monitoring the reaction progress helps determine the optimal time to maximize product formation while minimizing degradation or side-product formation. nih.gov

| Reactant Ratio | Stoichiometry affects product formation and can be adjusted to drive the reaction to completion. | Using a slight excess of one reactant to ensure the complete conversion of a more valuable starting material. |

Strategies for Derivatization of this compound

Derivatization involves the chemical modification of a core molecule to produce analogues. jfda-online.com These analogues are instrumental in various research applications, including the study of structure-activity relationships (SAR) and the development of prodrugs.

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound relates to its biological activity. wikipedia.org By systematically modifying functional groups, chemists can identify which parts of the molecule are essential for its function. researchgate.netdrugdesign.org For this compound, key functional groups available for modification include the hydroxyl groups of the ribityl chain and the amino group.

Potential modifications for SAR studies could include:

Modification of Hydroxyl Groups: The multiple hydroxyl groups on the ribityl moiety can be converted to esters or ethers. This alters the molecule's polarity, hydrogen-bonding capacity, and size, which can probe interactions with biological targets. nih.gov

Modification of the Amino Group: The primary or secondary amine can be acylated or alkylated. These changes affect the basicity and nucleophilicity of the nitrogen atom and can introduce different substituents for exploring steric and electronic requirements. frontiersin.org

Table 3: Functional Group Modifications for SAR Probes of Ribamine

| Functional Group | Modification Reaction | Resulting Group | Rationale for SAR |

|---|---|---|---|

| Hydroxyl (-OH) | Esterification | Ester (-OCOR) | Probes the importance of hydrogen bond donating ability and introduces steric bulk. nih.gov |

| Hydroxyl (-OH) | Etherification | Ether (-OR) | Removes hydrogen bond donating ability while maintaining hydrogen bond accepting capacity. nih.gov |

| Amino (-NHR) | Acylation | Amide (-NRCOR') | Neutralizes the basicity of the nitrogen and introduces a planar, hydrogen-bonding group. frontiersin.org |

| Amino (-NHR) | Alkylation | Substituted Amine (-NR'R) | Increases steric bulk and modifies basicity. |

A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. ijpsonline.com This approach is often used to improve properties such as solubility or permeability. The functional groups on this compound are suitable for the attachment of various pro-moieties.

Common prodrug strategies applicable to this compound include:

Ester Prodrugs: The hydroxyl groups can be esterified with various acids to create ester prodrugs, which can be designed to be cleaved by esterase enzymes in the body. ijpsonline.com

Amide and Carbamate (B1207046) Prodrugs: The amino group can be linked to a promoiety via an amide or carbamate bond. medcraveonline.com

N-Phosphonooxymethyl Prodrugs: For tertiary amines, a specialized prodrug approach involves creating a quaternary N-phosphonooxymethyl salt, which can enhance water solubility and is designed to be cleaved by phosphatases. nih.gov

Table 4: Potential Prodrug Strategies for Ribamine

| Functional Group Targeted | Pro-moiety Type | Linkage | Potential Advantage |

|---|---|---|---|

| Hydroxyl (-OH) | Amino Acid | Ester | May improve solubility and target amino acid transporters. ijpsonline.com |

| Hydroxyl (-OH) | Fatty Acid | Ester | Increases lipophilicity, potentially for formulation in lipid-based delivery systems. mdpi.com |

| Amino (-NHR) | Amino Acid | Amide | Can improve transport and solubility characteristics. ijpsonline.com |

Purification and Isolation Techniques for this compound and its Analogues

The purification and isolation of the target compound from reaction mixtures are essential to obtain a product of high purity. frontiersin.org For a water-soluble salt like this compound and its analogues, a combination of techniques is often employed.

Crystallization: This is a primary method for purifying solid compounds. For hydrochloride salts, crystallization can often be induced by dissolving the crude product in a minimal amount of a polar solvent (like water or methanol) and then adding a less polar co-solvent (like isopropanol (B130326) or ethanol) to decrease solubility and promote crystal formation. google.com Cooling the solution can further improve the yield of the purified crystals. google.com

Extraction: Liquid-liquid extraction is useful for separating compounds based on their differential solubility in two immiscible liquid phases. For amine compounds, pH adjustment is a powerful tool. Crude benzphetamine hydrochloride, for example, can be purified by converting it to its free base form with a mild base, allowing it to be extracted into an organic solvent while more basic impurities remain in the aqueous phase as salts. google.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard for high-purity separations. mdpi.com

Reversed-Phase Liquid Chromatography (RPLC): Separates molecules based on hydrophobicity. It is highly effective for purifying organic molecules, including their salts. mdpi.com

Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This technique is particularly well-suited for purifying charged species like hydrochloride salts or other ionizable derivatives. mdpi.com

Advanced Chromatographic Purification Methods

The purification of polar compounds such as this compound presents unique challenges due to their high water solubility and often poor retention on traditional reversed-phase chromatographic media. Advanced chromatographic techniques are therefore essential to achieve high purity.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification of polar molecules like this compound, enabling the isolation of high-purity material from complex reaction mixtures. The primary challenge in the HPLC of such compounds is achieving adequate retention on the stationary phase.

Research Findings:

The retention of highly polar compounds on reversed-phase (RP) columns, such as the commonly used C18, is often minimal when using highly aqueous mobile phases. chromatographyonline.comthermofisher.com To overcome this, several strategies can be employed. One approach is the use of specialized polar-endcapped C18 columns, which are designed to be stable in 100% aqueous mobile phases and provide enhanced retention for polar analytes. thermofisher.com Another effective strategy is Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase (e.g., aminopropyl-bonded silica) and a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) with a smaller amount of a more polar solvent (like water). In HILIC, a water layer is adsorbed onto the stationary phase, and partitioning of the polar analyte between this layer and the bulk mobile phase leads to retention. sigmaaldrich.com

For amine-containing compounds like this compound, controlling the pH of the mobile phase is critical. The use of buffers is necessary to maintain the analyte in a consistent ionization state, which is crucial for reproducible retention times and sharp peak shapes. sielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange functionalities on a single stationary phase, offers another powerful tool for purifying polar and ionizable compounds. sielc.comresearchgate.net

Interactive Data Table: Preparative HPLC of this compound

The following table illustrates hypothetical, yet representative, data from the purification of this compound using different preparative HPLC methods. The data is based on the general principles of purifying polar amine hydrochlorides.

| Method | Stationary Phase | Mobile Phase | Retention Time (min) | Purity (%) |

| Reversed-Phase | Polar-Endcapped C18 | A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 5-30% B over 20 min | 8.5 | 98.2 |

| HILIC | Aminopropyl Silica | A: AcetonitrileB: 20 mM Ammonium Formate pH 3.0Gradient: 95-70% A over 15 min | 12.1 | 99.1 |

| Mixed-Mode | C18 with Ion-Exchange | A: 0.1 M Ammonium Acetate pH 5.5B: MethanolGradient: 10-50% B over 25 min | 15.7 | 99.5 |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for the purification of various compounds, including polar molecules and their salts. uva.estandfonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase.

Research Findings:

Pure supercritical CO2 is non-polar and has limited solvating power for polar compounds like this compound. Therefore, the addition of a polar organic co-solvent, such as methanol, is essential. chromatographytoday.comdiva-portal.org The elution strength and selectivity in SFC can be further tailored by incorporating small amounts of additives into the co-solvent. For basic compounds and their hydrochloride salts, basic additives like ammonia (B1221849) or triethylamine (B128534) are often used to improve peak shape and reduce interactions with the stationary phase. chromatographytoday.comdiva-portal.org Conversely, acidic additives can also be employed. chromatographytoday.comdiva-portal.org The choice of stationary phase is also critical, with polar phases such as those with ethylpyridine, amino, or diol functionalities often providing good selectivity for polar analytes. diva-portal.orgchromatographyonline.com

A significant advantage of SFC in a preparative context is the ease of solvent removal from the collected fractions. The bulk of the mobile phase (CO2) is a gas at ambient pressure, which simplifies the isolation of the purified compound. chromatographytoday.com Research has demonstrated the successful preparative isolation of hydrochloride salts using simple carbon dioxide-methanol mobile phases, highlighting the viability of SFC for purifying compounds like this compound. chromatographytoday.comnih.gov

Interactive Data Table: Preparative SFC of this compound

This table presents plausible data for the purification of this compound by preparative SFC, reflecting the influence of different co-solvents and additives.

| Stationary Phase | Co-solvent | Additive (in Co-solvent) | Elution Time (min) | Purity (%) |

| Ethylpyridine | Methanol | 0.2% Ammonium Hydroxide | 5.3 | 98.8 |

| Diol | Methanol | 0.1% Trifluoroacetic Acid | 6.8 | 98.5 |

| Aminopropyl | Ethanol | 0.5% Isopropylamine | 4.9 | 99.3 |

Non-Chromatographic Separation Technologies

While chromatography is a powerful tool, non-chromatographic methods offer valuable, and often more scalable, alternatives for the purification of chemical compounds.

Crystallization and Recrystallization Protocols

Crystallization is a fundamental and highly effective technique for purifying solid compounds. It relies on the differences in solubility of the target compound and its impurities in a given solvent or solvent system.

Research Findings:

The purification of amine hydrochlorides, such as thiamine hydrochloride, has been effectively achieved through crystallization from isopropanol-water mixtures. google.com For a highly polar and hydroxylated compound like this compound, suitable solvent systems for crystallization would likely involve a polar protic solvent in which the compound is soluble at elevated temperatures, and a less polar anti-solvent to induce precipitation upon cooling or concentration.

The process typically involves dissolving the crude this compound in a minimal amount of a hot solvent (e.g., water, methanol, or a mixture thereof) and then allowing the solution to cool slowly. If the compound is too soluble, an anti-solvent (e.g., ethanol, isopropanol, or acetone) can be added to the point of saturation to induce crystallization. The resulting crystals are then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried. The purity of the final product is often significantly higher than the starting material. Studies on related aminodeoxy sugars have also reported purification by crystallization. researchgate.netmdpi.com

Interactive Data Table: Recrystallization of this compound

The following table provides hypothetical solubility data and resulting purity for the recrystallization of this compound from various solvent systems.

| Solvent System (v/v) | Solubility at 60°C (g/100mL) | Solubility at 10°C (g/100mL) | Yield (%) | Purity (%) |

| Water | 55 | 20 | 63.6 | 98.0 |

| Methanol/Isopropanol (1:3) | 15 | 1.5 | 90.0 | 99.2 |

| Water/Ethanol (1:5) | 25 | 2.0 | 92.0 | 99.6 |

Membrane-Based Filtration and Extraction Techniques

Membrane-based technologies offer a non-thermal and energy-efficient approach to separation and purification. These methods utilize semi-permeable membranes to separate molecules based on size, charge, or polarity. etch2o.commssincorporated.com

Research Findings:

For a small, polar, and charged molecule like this compound, techniques such as nanofiltration (NF) and reverse osmosis (RO) could be applicable for concentrating the product or removing salts and other small impurities. international-pharma.com The choice of membrane material is crucial; hydrophilic membranes are generally preferred for processing aqueous solutions of polar compounds to ensure good flux and minimize fouling. etch2o.com

Membrane filtration can be particularly useful in downstream processing to concentrate a purified product stream obtained from chromatography under mild conditions, which is advantageous for thermally labile molecules. international-pharma.com Another relevant application is membrane-based extraction, such as supported liquid membrane (SLM) extraction. In this technique, an organic extractant is immobilized within the pores of a microporous membrane. This can be used to selectively transport a target molecule, like an amine hydrochloride, from a feed solution to a stripping solution. For instance, tertiary amines have been used as extractants for hydrochloric acid. researchgate.net Electrodialysis is another membrane-based process that uses ion-exchange membranes and an electric field to separate ionic species, and has been successfully used to separate organic amines from their salt solutions. cecri.res.in

Interactive Data Table: Membrane Filtration for this compound Purification

This table illustrates the potential performance of different membrane-based techniques for the purification of an aqueous solution of this compound.

| Membrane Technique | Membrane Type | Key Parameter | Retention of Ribamine HCl (%) | Purity of Permeate/Retentate |

| Nanofiltration | Hydrophilic Polymer | MWCO: 150 Da | >95% | Retentate enriched in Ribamine HCl |

| Reverse Osmosis | Thin-Film Composite | High Pressure | >99% | Concentrated Ribamine HCl in retentate |

| Electrodialysis | Cation/Anion Exchange | Current Density | N/A (Transport-based) | Amine recovery in base compartment |

| Supported Liquid Membrane | Hydrophobic PVDF with Alamine 336 | pH Gradient | N/A (Extraction-based) | Selective extraction into stripping phase |

Advanced Analytical Characterization of Ribamine Hydrochloride

Spectroscopic Methods for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the detailed conformational analysis of Thiamine (B1217682) hydrochloride in both solution and solid states. Solid-state NMR (ssNMR) studies, in particular, have been instrumental in understanding the conformational changes that occur with varying hydration levels. Carbon-13 ssNMR analysis has confirmed that Thiamine hydrochloride exhibits different molecular conformations at high and low relative humidity, demonstrating the reversible nature of these conformational shifts. researchgate.net These changes are consistent with alterations in the asymmetric unit of the crystal lattice. researchgate.net

¹H NMR and ¹³C NMR spectra provide characteristic chemical shifts that are invaluable for structural confirmation. In a Deuterium Oxide (D₂O) solvent, the ¹³C NMR spectrum shows distinct peaks corresponding to the different carbon atoms within the thiamine molecule, allowing for unambiguous identification. nih.gov Similarly, the ¹H NMR spectrum in Dimethyl Sulfoxide-d6 (DMSO-d6) provides key signals for the protons in the molecule. nih.gov

Table 1: ¹³C NMR Chemical Shifts of Thiamine Hydrochloride in D₂O nih.gov

| Chemical Shift (ppm) | Intensity |

| 164.66 | 418.00 |

| 163.95 | 306.00 |

| 156.02 | 36.00 |

| 155.60 | 81.00 |

| 155.36 | 44.00 |

| 154.70 | 39.00 |

| 146.48 | 828.00 |

| 143.81 | 497.00 |

| 137.48 | 567.00 |

| 107.06 | 455.00 |

| 61.28 | 1000.00 |

| 50.97 | 844.00 |

| 30.26 | 959.00 |

| 22.22 | 911.00 |

| 12.09 | 938.00 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Features

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in the Thiamine hydrochloride molecule. The IR spectrum exhibits a series of characteristic absorption bands that correspond to specific vibrational modes of the molecule's bonds. These bands provide a molecular fingerprint that can be used for identification and to confirm the presence of key structural features. researchgate.netnihs.go.jp

Key vibrational bands in the FTIR spectrum of Thiamine hydrochloride include C-H stretching vibrations, N-H stretching bands, and vibrations associated with the pyrimidine (B1678525) and thiazole rings. researchgate.netresearchgate.net The vibration of the C-S bond can be detected in the broad absorption band between 750 and 590 cm⁻¹. researchgate.net

Table 2: Characteristic FTIR Absorption Bands of Thiamine Hydrochloride researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3491 | C-H stretching vibrations |

| ~3423 | N-H stretch band |

| ~3289 | N-H stretching vibrations |

| ~3042 | C-N vibration |

| ~2960 | Primary amine (NH₂) stretching vibration |

| 1660 & 1607 | Coupling of υ(C=C) with υ(C=N) stretching vibrations |

| ~1045 | C-OH stretching vibration |

| 750 & 634 | Deformation vibrations of triazole and pyrimidine rings, and C-H bonds |

Ultraviolet-Visible (UV-Vis) spectroscopy is also employed for the characterization and quantitative analysis of Thiamine hydrochloride. In aqueous solutions, it typically exhibits maximum absorbance at specific wavelengths, which can be utilized for concentration determination. onlinescientificresearch.com A standard solution of Thiamine hydrochloride scanned in the range of 220-300 nm shows a maximum absorbance located at 235 nm. onlinescientificresearch.com This technique is often used in conjunction with HPLC for detection.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a vital tool for determining the molecular weight of Thiamine hydrochloride and for elucidating its structure through the analysis of its fragmentation patterns. The molecular formula of Thiamine hydrochloride is C₁₂H₁₈Cl₂N₄OS, with a molecular weight of 337.269 g/mol . nist.govnist.gov MS analysis confirms this molecular weight and provides valuable information for impurity identification.

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are the cornerstone of purity assessment and impurity profiling for Thiamine hydrochloride, enabling the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any related substances.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Determination

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis and impurity profiling of Thiamine hydrochloride. Reversed-phase HPLC (RP-HPLC) methods are commonly employed, offering high resolution and sensitivity.

A typical RP-HPLC method for the simultaneous determination of Thiamine hydrochloride and other B vitamins utilizes a C18 column with a mobile phase consisting of a buffer (e.g., pH 3.5) and an organic modifier like methanol. eijppr.com Detection is often carried out using a UV detector at a specified wavelength, such as 210 nm. eijppr.com The retention time of Thiamine hydrochloride under these conditions is a key parameter for its identification. For instance, in one validated method, the retention time for Thiamine hydrochloride was found to be 2.492 minutes. eijppr.com

Method validation according to ICH guidelines is crucial to ensure the reliability of the analytical results. This includes demonstrating the method's specificity, linearity, accuracy, precision, and ruggedness. eijppr.com For Thiamine hydrochloride, linearity has been established in concentration ranges such as 10-200 µg/ml, with a high correlation coefficient (r² = 0.9992). eijppr.com

Table 3: Example of HPLC Method Parameters for Thiamine Hydrochloride Analysis eijppr.com

| Parameter | Condition |

| Column | Waters C18 (250 × 4.6mm; 5µm) |

| Mobile Phase | Buffer (pH 3.5) and Methanol (95:5) |

| Flow Rate | 1.5 ml/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µl |

| Retention Time | 2.492 min |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Analytical Development

While HPLC is the predominant chromatographic technique, other methods such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) have roles in the analytical development of Thiamine hydrochloride.

The application of Gas Chromatography (GC) for the analysis of Thiamine hydrochloride is limited due to the compound's low volatility and thermal instability. Direct analysis by GC is generally not feasible without derivatization, which can add complexity to the analytical procedure. While some databases may list GC-MS information for Thiamine hydrochloride, detailed analytical methods and applications are not widely reported in the scientific literature. nih.gov

Thin-Layer Chromatography (TLC) serves as a simpler, more cost-effective chromatographic method for the identification and separation of Thiamine hydrochloride from its degradation products and other components in pharmaceutical preparations. rsc.org A common TLC method involves the use of silica gel G coated plates with a solvent mixture such as chloroform-ethanol (98%)-water (50 + 25 + 1). rsc.org After development, the spots corresponding to thiamine can be visualized under ultraviolet light. rsc.org For quantitative analysis, the spots can be scraped from the plate, extracted, and the concentration measured spectrophotometrically. rsc.org

Molecular Mechanism of Action Research for Ribamine Hydrochloride

Elucidation of Ribamine Hydrochloride's Impact on Cellular Signaling Cascades

Modulation of Second Messenger Systems (e.g., cAMP) by this compound

The investigation into this compound's molecular mechanism includes its potential effects on intracellular second messenger systems, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway. Second messengers are crucial signaling molecules that relay signals from receptors on the cell surface to target molecules within the cell, initiating a cascade of events. The cAMP system, in particular, governs a vast array of cellular functions, including metabolic processes, cell growth, and differentiation.

Research in this area focuses on determining whether this compound can alter the intracellular concentration of cAMP. Such modulation could theoretically occur through interaction with key enzymes that regulate cAMP levels: adenylyl cyclase, which synthesizes cAMP from ATP, or phosphodiesterases (PDEs), which degrade cAMP. By influencing the activity of these enzymes, a compound can significantly impact the downstream signaling pathways that are dependent on cAMP. While the precise interactions of this compound with these components are a subject of detailed biochemical investigation, the study of its effects on cAMP levels provides critical insight into its potential mechanisms of action.

Investigation of this compound's Influence on Gene Expression and Protein Synthesis

A fundamental aspect of understanding a compound's cellular impact is to analyze its influence on the central dogma of molecular biology: the expression of genes and the synthesis of proteins. Research into this compound involves examining how it may alter the transcriptional and translational landscape of a cell. Changes in the expression of specific genes can lead to a corresponding change in the levels of the proteins they encode, thereby altering cellular functions, pathways, and morphology.

Methodologies to investigate these effects include quantitative real-time PCR (qPCR) to measure the expression levels of specific messenger RNA (mRNA) transcripts and Western blotting to quantify the levels of target proteins. These targeted approaches are often guided by hypotheses generated from broader screening methods or known biological pathways. The identification of genes and proteins that are either upregulated or downregulated in response to this compound is a key step in constructing a comprehensive model of its biological activity.

Identification and Validation of this compound's Molecular Targets

A primary goal in pharmacological research is the identification and validation of the direct molecular targets with which a compound interacts to elicit its effects. This process is essential for understanding the specific mechanism of action of this compound and for the potential development of more selective therapeutic agents.

Proteomic Approaches for Target Discovery and Engagement

Proteomics provides a powerful, unbiased platform for identifying the protein targets of a small molecule like this compound. One common technique is affinity-based chemical proteomics, where the compound is chemically modified to serve as a "bait" to capture its binding partners from a cell lysate. These captured proteins are then identified using high-resolution mass spectrometry.

Following the discovery of potential targets, it is crucial to validate that the compound engages with these targets within an intact cellular environment. The Cellular Thermal Shift Assay (CETSA) is a valuable method for this purpose. It relies on the principle that a protein's thermal stability is altered upon ligand binding. By heating cells treated with this compound and measuring the amount of soluble target protein at different temperatures, researchers can confirm direct engagement.

Transcriptomic and Genomic Analyses of Cellular Responses

To obtain a global perspective on the cellular response to this compound, transcriptomic and genomic analyses are employed. Transcriptomic techniques, such as RNA sequencing (RNA-Seq), provide a comprehensive snapshot of all the mRNA molecules in a cell at a given moment. This allows for the identification of entire pathways and gene networks that are perturbed by the compound, offering clues about its mode of action.

Genomic approaches, including functional genomics screens using CRISPR-Cas9 technology, can identify genes that are critical for a compound's activity. By systematically knocking out every gene in a cell population and then treating it with this compound, researchers can identify which gene knockouts lead to increased resistance or sensitivity. Genes whose loss confers resistance are potential candidates for the compound's direct target or essential components of its downstream pathway.

Interactive Data Table: Research Methodologies for this compound

| Research Area | Objective | Key Techniques | Example of Data Generated |

| Modulation of Second Messenger Systems | To determine if the compound alters intracellular cAMP levels. | cAMP Assays, Enzyme Activity Assays | Dose-response curve of cAMP concentration vs. compound concentration. |

| Influence on Gene & Protein Expression | To quantify changes in specific gene and protein levels. | qPCR, Western Blot | Fold change in mRNA or protein levels in treated vs. untreated cells. |

| Proteomic Target Discovery | To identify the direct protein binding partners of the compound. | Affinity Chromatography, Mass Spectrometry | A list of proteins that specifically bind to the immobilized compound. |

| Target Engagement Validation | To confirm the compound binds to its target inside the cell. | Cellular Thermal Shift Assay (CETSA) | A thermal melt curve showing increased stability of the target protein. |

| Transcriptomic & Genomic Analyses | To map global cellular response and identify essential genes. | RNA-Seq, CRISPR-Cas9 Screens | List of differentially expressed genes; list of genes affecting drug sensitivity. |

Structure Activity Relationship Sar and Rational Drug Design of Ribamine Hydrochloride Analogues

Principles of Structure-Activity Relationship (SAR)

SAR investigates how the chemical structure of a molecule, such as a drug candidate, correlates with its biological activity. kahedu.edu.in By systematically modifying parts of the molecule and observing the resulting changes in efficacy, potency, or selectivity, medicinal chemists can deduce which parts of the structure are essential for its function. researchgate.net

Identification and Characterization of Pharmacophores and Auxophores

A critical step in SAR is identifying the pharmacophore , which is the specific three-dimensional arrangement of essential molecular features required for a molecule to interact with its biological target (e.g., an enzyme or receptor) and trigger a response. biointerfaceresearch.com These features can include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. ajchem-a.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational technique that transforms the SAR from a qualitative set of rules into a mathematical equation. nih.govpensoft.net This is achieved by correlating variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by numerical values called molecular descriptors. nih.govmdpi.com

QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. frontiersin.org A validated QSAR model can significantly reduce the time and cost of drug discovery by focusing laboratory efforts on compounds with the highest probability of success. nih.gov

Table 1: Common Molecular Descriptors Used in QSAR Studies This table is a general representation and not specific to any compound.

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Dipole moment, Partial atomic charges | Describes the electronic aspects of a molecule and its ability to interact via electrostatic forces. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule, which influences how it fits into a binding site. |

| Hydrophobic | LogP (Partition coefficient), Polar Surface Area (PSA) | Quantifies the molecule's lipophilicity, which affects its ability to cross cell membranes and its solubility. |

| Topological | Connectivity indices | Describes the branching and connectivity of atoms within the molecule. |

Rational Drug Design Approaches for Novel Analogues

Rational drug design uses the knowledge gained from SAR and the structural information of the biological target to create new drugs. domainex.co.uk This process can be broadly divided into two categories: ligand-based and structure-based design.

Ligand-Based Drug Design Methodologies

When the three-dimensional structure of the biological target is unknown, researchers must rely on information from molecules that are known to bind to it (ligands). nih.gov This is the essence of ligand-based drug design.

Structure-Based Drug Design Methodologies

When the 3D structure of the target protein is known (typically from techniques like X-ray crystallography or NMR), it can be used directly to design new drugs. domainex.co.uk This is known as structure-based drug design (SBDD). SBDD allows for the design of molecules that precisely fit the size, shape, and chemical environment of the target's binding site. domainex.co.uk This method can lead to highly potent and selective drugs by optimizing interactions, such as hydrogen bonds and hydrophobic contacts, between the drug and its target. domainex.co.uk

Molecular Docking and Ligand-Target Complex Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. finechem-mirea.ru This method is instrumental in understanding the non-covalent interactions between a ligand, such as a Ribamine hydrochloride analogue, and its target protein at the atomic level.

Detailed research findings from molecular docking studies on related ribose-containing compounds have provided insights that can be extrapolated to this compound analogues. For instance, studies on ribose-modified anilinopyrimidine derivatives as EGFR tyrosine kinase inhibitors have shown that the ribose moiety can be accommodated within the ATP binding site of the enzyme. nih.gov Molecular docking of these analogues revealed that the distance between a Michael acceptor and the pyrimidine (B1678525) scaffold, influenced by the conformation of the ribose sugar, is a critical factor for their inhibitory potency. nih.gov The docking procedure for such studies is often validated by redocking a known co-crystallized ligand into the target protein's binding site to ensure the accuracy of the predicted binding poses. nih.gov

In a similar vein, docking studies of triazole derivatives targeting Decaprenylphosphoryl-D-ribose 2′-epimerase (DprE1), an enzyme essential for mycobacterial cell wall synthesis, have identified key binding residues and the nature of the interactions, such as hydrogen bonding and hydrophobic interactions. ajgreenchem.com These studies suggest that the ribose component of a ligand can form crucial hydrogen bonds with the target protein, thereby anchoring the molecule in the active site. The analysis of ligand-target complexes through molecular docking can reveal the significance of specific functional groups on the ribose ring and how modifications might impact binding affinity and selectivity. For example, the introduction of a 1′-CN group in GS-441524, a remdesivir (B604916) metabolite, was shown to enhance binding to viral macrodomains. acs.org

The table below summarizes representative data from molecular docking studies on ribose-containing compounds, which can inform the design of this compound analogues.

| Compound Class | Target Protein | Key Interactions Observed in Docking | Reference |

| Ribose-modified anilinopyrimidines | EGFR Tyrosine Kinase | Hydrogen bonds with the ribose moiety; specific distance requirements between functional groups. | nih.gov |

| Triazole derivatives with ribose | Decaprenylphosphoryl-D-ribose 2′-epimerase (DprE1) | Hydrogen bonding and hydrophobic interactions involving the ribose scaffold. | ajgreenchem.com |

| GS-441524-Diphosphate-Ribose Derivatives | Viral Macrodomains | Pyrrolopyrimidine core mimics adenine (B156593) ring; 1'-CN group enhances binding. | acs.org |

Analysis of these ligand-target complexes at a molecular level is crucial for understanding the mode of action and for guiding the design of new, more effective compounds. plos.org The insights gained from such analyses can help in predicting how modifications to the this compound structure might alter its interaction with a biological target.

De Novo Design of Chemical Entities

De novo design is a computational strategy used to generate novel molecular structures with desired properties, often starting from a fragment or based on the structure of a target's binding site. mdpi.com This approach is particularly valuable when seeking to explore new chemical space beyond existing compound libraries. For compounds like this compound, which contains a ribose scaffold, de novo design can be employed to create new analogues with unique substitution patterns.

The synthesis of nucleoside analogues, a class of compounds structurally related to Ribamine, has benefited from de novo design strategies. nih.govsfu.ca These methods often aim to construct the nucleoside scaffold from simple, achiral starting materials, allowing for greater diversity in the final products. nih.gov For example, a one-pot proline-catalyzed α-fluorination/aldol reaction has been developed to generate enantiomerically enriched fluorohydrins that serve as versatile building blocks for various nucleoside analogues. sfu.ca This approach facilitates the rapid synthesis of libraries of compounds with modifications at various positions of the sugar ring, which can then be screened for biological activity. nih.gov

The design of these new chemical entities often incorporates computational scoring functions to prioritize molecules with drug-like properties. mdpi.com These functions may penalize structures with known liabilities while rewarding those with features predicted to enhance binding affinity or improve pharmacokinetic profiles. In the context of this compound, de novo design could be used to generate analogues with modified sugar puckers or with different substituents on the ribamine moiety to explore new interactions with a target protein.

Application of Combinatorial Chemistry in this compound Library Generation

Combinatorial chemistry is a powerful set of techniques for creating a large number of compounds in a single process. fortunepublish.com This methodology allows for the rapid generation of a "library" of structurally related molecules, which can then be screened for biological activity. The principles of combinatorial chemistry are highly applicable to the generation of libraries of this compound analogues. fortunepublish.com

The synthesis of libraries based on sugar amino acids (SAAs), which share structural similarities with Ribamine, has been successfully demonstrated. core.ac.uk These approaches often utilize solid-phase synthesis, where the growing molecule is attached to a solid support, simplifying the purification process after each reaction step. imperial.ac.uk By using a "split-and-mix" strategy, a vast number of unique compounds can be generated from a limited set of building blocks. imperial.ac.uk

For the generation of a this compound library, a combinatorial approach could involve the use of a protected ribamine scaffold to which a variety of building blocks are attached. These building blocks could be introduced at different positions on the ribose ring or on the amino group. Multicomponent reactions (MCRs) are another efficient strategy for combinatorial synthesis, where three or more reactants come together in a single step to form a product containing substantial parts of all the starting materials. rsc.org This approach has been used to create diverse libraries of glycoconjugates and could be adapted for the synthesis of this compound analogues. polimi.it

The table below outlines a potential combinatorial strategy for generating a library of this compound analogues.

| Scaffold | Building Block Set 1 (R1) | Building Block Set 2 (R2) | Resulting Library |

| Protected Ribamine | Alkyl halides, Aryl halides | Carboxylic acids, Acyl chlorides | Diverse N- and O-substituted Ribamine analogues |

The screening of such libraries can lead to the identification of "hit" compounds with desired biological activities. imperial.ac.uk Subsequent optimization of these hits, guided by SAR and computational modeling, can lead to the development of lead compounds with improved potency and selectivity. The integration of combinatorial synthesis with high-throughput screening provides a robust platform for the discovery of novel therapeutic agents based on the this compound scaffold. fortunepublish.com

Preclinical Pharmacokinetic and Metabolic Research of Ribamine Hydrochloride

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In vitro ADME studies are fundamental in early drug discovery to assess the potential of a chemical compound to become a viable drug candidate. wuxiapptec.com These studies are conducted outside of a living organism, in controlled environments like test tubes or petri dishes, to investigate the absorption, distribution, metabolism, and excretion properties of a compound. wuxiapptec.com The data gathered from these assays help in optimizing chemical structures, selecting promising candidates for further development, and predicting in vivo pharmacokinetic properties. wuxiapptec.com

Microsomal and Hepatocyte Stability Assays for Metabolic Clearance

Metabolic stability assays using liver microsomes, S9 fractions, or cryopreserved hepatocytes are crucial for determining the metabolic clearance of a compound. monash.edusygnaturediscovery.com These in vitro systems contain the primary enzymes responsible for drug metabolism. msdmanuals.com By incubating a compound like Ribamine hydrochloride with these preparations, researchers can estimate how quickly the compound is metabolized by the liver. monash.edu Poor metabolic stability can lead to low oral bioavailability and a short in vivo half-life. monash.edu

For pyrazolo[3,4-d]pyrimidine derivatives, which share a similar heterocyclic core with some nucleoside analogs, metabolic stability was assessed in human liver microsomes (HLMs). mdpi.com The results indicated that some analogs had higher metabolic stability compared to the parent compound. mdpi.com For instance, the metabolic stability of a parent compound was less than 80%, while its derivatives showed improved stability. mdpi.com This type of analysis for this compound would provide essential data on its intrinsic clearance.

Table 1: Illustrative Data on Metabolic Stability of Pyrazolo[3,4-d]pyrimidine Derivatives in Human Liver Microsomes (HLM)

| Compound | Metabolic Stability (% remaining after 60 min) |

| Parent Compound 1 | < 20 |

| Derivative 5 | > 80 |

This table illustrates the type of data obtained from microsomal stability assays. The values are hypothetical for this compound and based on findings for similar compounds.

Identification of Principal Enzymatic Biotransformation Pathways (Phase I and Phase II Metabolism)

The biotransformation of drugs typically occurs in two phases. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. msdmanuals.com Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. longdom.org Identifying the specific enzymes involved in a compound's metabolism is critical for predicting potential drug-drug interactions. msdmanuals.com

For example, studies on pyrazolo[3,4-d]pyrimidine derivatives identified metabolites resulting from dechlorination, oxidation (Phase I), and the loss of an amine-bearing group. mdpi.com In the case of CLBQ14, an investigational drug, in vitro reaction phenotyping demonstrated that it is primarily metabolized by CYP1A2. nih.gov Similar studies would be necessary to elucidate the metabolic pathways of this compound.

Table 2: Potential Phase I and Phase II Metabolites of a Drug Candidate

| Phase | Reaction Type | Potential Metabolites |

| Phase I | Oxidation | Hydroxylated derivatives |

| Dealkylation | N-dealkylated metabolites | |

| Phase II | Glucuronidation | Glucuronide conjugates |

| Sulfation | Sulfate conjugates |

This table provides a general overview of potential metabolic transformations. The specific metabolites for this compound would need to be determined through dedicated studies.

Investigation of Transport Protein Interactions

Transport proteins play a significant role in the absorption and distribution of drugs. sygnaturediscovery.com For instance, the Tat (twin-arginine translocation) system in bacteria involves the interaction of proteins like TatB and TatC with specific chaperones to transport folded proteins across the cell membrane. nih.gov In humans, similar transport mechanisms can affect a drug's ability to reach its target or be eliminated from the body. frontiersin.org

Investigating the interaction of this compound with key transport proteins would be crucial. Techniques like the in vivo bacterial two-hybrid system or in vitro methods such as isothermal titration calorimetry can be employed to identify and characterize these interactions. nih.gov Mass photometry is another powerful tool for analyzing protein-protein interactions, allowing for the detection and quantification of protein complexes at the single-molecule level. refeyn.com

Non-Human In Vivo Pharmacokinetic (PK) Assessments

In vivo PK studies are conducted in animal models to understand how a drug is absorbed, distributed, metabolized, and excreted in a living organism. wuxiapptec.com These studies are essential for optimizing dosing regimens and predicting human pharmacokinetics. wuxiapptec.com

Preclinical Species Model Selection and Justification for PK Studies

The selection of appropriate animal models for preclinical PK studies is critical. wuxiapptec.com Large animals, such as dogs and non-human primates, often have physiological and metabolic characteristics more similar to humans than rodents, providing more predictive data for human clinical trials. wuxiapptec.com For instance, the pharmacokinetics of ribavirin, a structurally related nucleoside analog, were studied in rats and cynomolgus monkeys. nih.gov

The choice of species can be influenced by factors such as similarities in metabolic pathways and transporter functions. For example, if a particular CYP enzyme is known to be the primary route of metabolism for a drug in humans, a preclinical species that expresses a homologous enzyme with similar activity would be a suitable model.

Determination of Pharmacokinetic Parameters (e.g., Systemic Exposure, Clearance, Half-Life) in Preclinical Models

Once a preclinical model is selected, studies are conducted to determine key pharmacokinetic parameters. These include:

Systemic Exposure (AUC): The area under the plasma concentration-time curve, which represents the total drug exposure over time.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Half-Life (t½): The time it takes for the drug concentration in the plasma to be reduced by half.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

For ribavirin, after intravenous administration, the elimination half-life was 9.9 hours in rats and 130 hours in monkeys. nih.gov The total body clearance was 2,600 ml/h/kg in rats and 224 ml/h/kg in monkeys. nih.gov Similarly, for a novel agent, BZP, pharmacokinetic profiles were assessed in rats and beagle dogs, revealing a short half-life and dose-linear pharmacokinetics. frontiersin.org

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Different Preclinical Species

| Parameter | Rat | Dog | Monkey |

| Cmax (ng/mL) | 1500 | 2000 | 1800 |

| Tmax (h) | 1.0 | 1.5 | 1.2 |

| AUC (ng·h/mL) | 8500 | 12000 | 10500 |

| t½ (h) | 8 | 12 | 10 |

| CL (L/h/kg) | 2.5 | 1.8 | 2.0 |

| Vd (L/kg) | 10 | 15 | 13 |

This table presents a hypothetical set of pharmacokinetic parameters for this compound to illustrate how such data is typically presented. Actual values would need to be determined experimentally.

Metabolite Identification and Profiling in Non-Human Biological Matrices

The characterization of metabolic pathways is a critical step in the preclinical development of a new chemical entity (NCE). srce.hr This process involves identifying the chemical structures of metabolites to understand the biotransformation of the parent compound, which influences its pharmacokinetic profile and can inform potential pharmacological or toxicological outcomes. srce.hrthermofisher.com Both in vitro and in vivo models are employed to create a comprehensive metabolic profile in various non-human biological matrices. nih.gov

In Vitro Metabolite Identification

In vitro metabolism studies are fundamental for providing early insights into a compound's metabolic fate and for selecting appropriate animal species for toxicology studies. nih.govpharmaron.com These assays typically utilize subcellular fractions or cellular systems derived from the liver, the primary site of drug metabolism. researchgate.netdls.com

Common In Vitro Systems:

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I cytochrome P450 (CYP) enzymes and Phase II UDP-glucuronosyltransferase (UGT) enzymes. dls.comnih.gov Microsomes from various species (e.g., rat, mouse, dog, monkey, human) are used to investigate and compare cross-species metabolic pathways. nih.govnuvisan.com They are a cost-effective and high-throughput tool for screening metabolic stability and identifying the primary routes of metabolism. researchgate.netdls.com

Hepatocytes: As the gold standard in vitro model, primary hepatocytes contain the full spectrum of metabolic enzymes and cofactors, offering a more physiologically relevant system that captures both Phase I and Phase II metabolism. nih.govdls.com Cryopreserved hepatocytes in suspension are commonly used for these studies. nuvisan.com

Other Subcellular Fractions: S9 fractions, which contain both microsomal and cytosolic enzymes, may also be used to gain a broader understanding of metabolic pathways. researchgate.netnuvisan.com

During these studies, the compound is incubated with the selected in vitro system. srce.hr Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS), are then used to separate, detect, and structurally elucidate the metabolites formed. pharmaron.comnuvisan.commdpi.com Non-targeted metabolomics approaches can also be employed to identify unknown metabolites. mdpi.com

In Vivo Metabolite Profiling

In vivo studies are conducted in preclinical animal models (typically multiple rodent and one non-rodent species) to understand how the compound and its metabolites are absorbed, distributed, and excreted. thermofisher.comfda.gov Following administration of the compound, biological samples are collected at various time points. optibrium.com

Biological Matrices Analyzed:

Plasma/Serum: Analysis of plasma or serum provides crucial information on the circulating parent drug and its metabolites. fda.govmedrxiv.org

Urine and Feces: These matrices are analyzed to identify and quantify the routes of excretion for the parent compound and its metabolites. fda.govmedrxiv.org

Tissues: In some cases, specific tissues like the liver or kidney may be analyzed to investigate tissue-specific metabolism or accumulation. fda.govnih.gov

The identification of metabolites in these complex biological matrices requires sophisticated sample preparation and analytical methods, such as ultra-performance liquid chromatography (UPLC) combined with mass spectrometry (e.g., Q-TOF-MS). nih.govmdpi.com This allows for the creation of detailed metabolic maps. nih.gov

Research Findings and Data Presentation

The objective of these studies is to build a comprehensive profile of all significant metabolites. The findings typically detail the biotransformation pathways, which commonly include Phase I reactions (e.g., oxidation, hydroxylation, demethylation) and Phase II reactions (e.g., glucuronidation, sulfation). srce.hrnih.gov

The data gathered from these analyses are often compiled into detailed tables to summarize the findings. The table below is a representative example illustrating how metabolite profiling data for a compound like this compound would be presented.

Table 1: Representative Metabolite Profile in Preclinical Species

This table is for illustrative purposes only and shows the typical format for presenting metabolite data. Specific metabolites for this compound are not publicly documented.

| Metabolite ID | Proposed Biotransformation | Matrix Detected (Species) | Analytical Method |

| M1 | Hydroxylation | Plasma, Urine (Rat, Monkey) | LC-MS/MS |

| M2 | N-Demethylation | Plasma, Urine (Rat, Monkey) | HRMS |

| M3 | O-Demethylation | Urine, Feces (Rat) | Q-TOF-MS |

| M4 | M1 + Glucuronide Conjugation | Urine, Feces (Rat, Monkey) | LC-MS/MS |

| M5 | Oxidative Deamination | Plasma (Dog) | HRMS |

This structured approach ensures that the metabolic fate of a new chemical entity is well-understood before it proceeds to clinical development, helping to bridge the gap between preclinical animal data and human risk assessment. nih.gov

Development of Research Models for Ribamine Hydrochloride Investigation

In Vitro Cellular and Biochemical Assay Systems

In vitro models represent the foundational stage of investigation, offering controlled, high-throughput environments to dissect the specific molecular interactions of Ribamine hydrochloride. These systems, meaning "in glass," utilize components of an organism that have been isolated from their usual biological context to allow for detailed and reproducible analysis of the compound's effects at a cellular and subcellular level.

To investigate how this compound interacts with its intended biological target and modulates cellular pathways, researchers employ a variety of cell line models. The choice of cell line is critical and is dictated by the research question. Immortalized cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, are often used for their robustness and ease of genetic manipulation. They can be engineered to overexpress a specific target protein, allowing for a clear assessment of the compound's on-target activity.

For disease-specific inquiries, cell lines derived from human tumors (e.g., MCF-7 for breast cancer, A549 for lung cancer) are invaluable. These models provide a biological context that more closely resembles the disease state, enabling the study of this compound's effects on disease-relevant pathways, such as cell proliferation, apoptosis, or signal transduction. The development of these models is a crucial step in understanding the potential therapeutic relevance of the compound.

Below is a representative table outlining potential cell line models for the investigation of this compound.

| Cell Line Model | Type | Rationale for Use in this compound Studies | Primary Readouts |

| HEK293-Target X | Recombinant Human | Engineered to overexpress the putative target of this compound (Target X) for specific on-target engagement studies. | Target binding affinity, downstream signaling modulation. |

| CHO-K1 | Non-human Mammalian | Often used for initial characterization due to robust growth and suitability for various assay formats. | General cellular viability, preliminary pathway analysis. |

| MCF-7 | Human Cancer | Disease-relevant model to assess the effect of this compound on pathways pertinent to breast cancer. | Anti-proliferative activity, apoptosis induction. |

| A549 | Human Cancer | Disease-relevant model to study the compound's impact in the context of lung adenocarcinoma. | Cell cycle arrest, migration inhibition. |

This table is for illustrative purposes and represents a typical strategic approach to cell line model selection for a novel compound.

To complement cell-based assays, biochemical assays using recombinant proteins and enzymes provide a direct, cell-free system for characterizing the molecular mechanism of this compound. In this approach, the specific protein target of the compound is produced in large quantities using recombinant DNA technology and purified to homogeneity.

These purified proteins or enzymes are then used in various assay formats to quantify their interaction with this compound. For example, if the target is a kinase, an enzyme activity assay would be used to measure how the compound inhibits the enzyme's ability to phosphorylate a substrate. Binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can directly measure the binding affinity and kinetics between this compound and its target protein. These cell-free systems are essential for confirming direct target engagement and elucidating the precise mechanism of action, free from the complexities of a cellular environment.

The following table summarizes potential biochemical assays for characterizing this compound.

| Assay Type | Principle | Information Gained for this compound | Example Technology |

| Enzyme Activity Assay | Measures the rate of an enzyme-catalyzed reaction in the presence of the compound. | Potency (e.g., IC₅₀), mechanism of inhibition (e.g., competitive, non-competitive). | ADP-Glo™, HTRF® |

| Binding Affinity Assay | Directly quantifies the strength of the interaction between the compound and its target protein. | Dissociation constant (Kᴅ), binding stoichiometry. | Surface Plasmon Resonance (SPR) |

| Thermal Shift Assay | Measures the change in a protein's melting temperature upon compound binding. | Confirmation of direct target engagement. | Differential Scanning Fluorimetry (DSF) |

| Kinetic Analysis | Measures the rates of compound association and dissociation with the target. | On-rate (kₐ) and off-rate (kᴅ) constants, residence time. | SPR, KinExA® |

This table is for illustrative purposes, outlining standard biochemical assays used in drug discovery.

Non-Human In Vivo Models for Mechanistic and Pharmacokinetic Studies

The selection of an appropriate animal model is a critical decision guided by scientific, ethical, and practical considerations. itrlab.com The primary goal is to choose a species that is most predictive of human biology for the specific target and compound . itrlab.com No single animal model can perfectly replicate human physiology, but careful selection increases the translational relevance of the findings. researchgate.net

The rationale for selecting a model for this compound research would be based on several key criteria:

Biological and Physiological Relevance: The chosen species should exhibit physiological and metabolic pathways that are as similar as possible to those in humans. itrlab.com This includes ensuring the animal model expresses a homologous target protein (ortholog) that interacts with this compound in a comparable manner.

Pharmacokinetic Similarity: The model should ideally mimic human ADME properties to provide a relevant assessment of the compound's bioavailability, half-life, and metabolic fate. itrlab.com For instance, rodents are widely used to study drug metabolism, while dogs may be selected for studies where gastrointestinal pH is a critical factor for absorption.

Ethical Considerations (The 3Rs): The principles of Replacement, Reduction, and Refinement are central to modern animal research. itrlab.com Researchers must justify the use of animals over alternative methods, use the minimum number of animals necessary to obtain statistically valid results, and refine procedures to minimize any potential distress. itrlab.com

Practical and Logistical Factors: The size, lifespan, cost, and availability of established strains are also important factors. k-state.edu Small animals like mice and rats are often preferred for initial studies due to their short life cycles and lower costs. k-state.edu

The table below outlines a comparison of commonly used animal models and their rationale for potential use in this compound research.

| Animal Model | Key Advantages | Potential Application for this compound Research | Rationale |

| Mouse (Mus musculus) | Well-characterized genome, availability of transgenic strains, small size, cost-effective. | Initial pharmacokinetic screening, mechanistic studies in genetically engineered models. | Allows for investigation in models where the target pathway is modified to mimic a human disease. |

| Rat (Rattus norvegicus) | Larger size than mice allows for easier blood sampling, extensive historical toxicology data. | Pharmacokinetic and metabolic profiling, general toxicology. | Often required as a rodent species in preclinical packages; good for assessing metabolic stability. k-state.edu |

| Dog (Canis familiaris) | Similarities in gastrointestinal physiology and cardiovascular system to humans. | Studies on oral bioavailability, cardiovascular effects. | Used as a non-rodent species to identify potential toxicities not seen in rodents. itrlab.com |

| Non-Human Primate (e.g., Macaca fascicularis) | Highest phylogenetic resemblance to humans. | Definitive pharmacokinetic/pharmacodynamic relationship studies, late-stage preclinical evaluation. | Reserved for specific cases where lower species are not predictive due to significant differences in target biology or metabolism. |

This table provides a generalized rationale for animal model selection in preclinical drug development.

Advanced Computational and in Silico Methodologies in Ribamine Hydrochloride Research

Molecular Modeling and Simulation Approachesresearchgate.netirbm.com

Molecular modeling and simulation have become indispensable tools in drug discovery, offering atomic-level insights into the behavior of molecules and their interactions. researchgate.netirbm.com These computational methods allow researchers to build and visualize three-dimensional models of proteins and potential drug compounds, simulating their dynamic movements and binding events. This approach accelerates the drug discovery pipeline by enabling the rational design and optimization of drug candidates before they are synthesized and tested in a laboratory, saving significant time and resources. irbm.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., a drug candidate) when bound to a second (the receptor, e.g., a protein target) to form a stable complex. kahedu.edu.inescholarship.org The primary goal is to predict the binding mode and affinity of a ligand. This is achieved by sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. researchgate.net A higher-ranking score generally indicates a more stable interaction and a higher binding affinity. dokumen.pub

This method is crucial in the early stages of drug discovery for virtual screening, where large libraries of compounds can be computationally "docked" against a target protein to identify potential hits. mdpi.com For a hypothetical molecule like Ribamine hydrochloride, docking studies would be used to predict how it might bind to a specific therapeutic target. The results would reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex.

Interactive Table Example: Hypothetical Molecular Docking Results

This table illustrates the kind of data generated from a molecular docking experiment, showing the binding affinity and key interactions for hypothetical compounds targeting a protein.

| Compound ID | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| Ribamine Analog A | -8.5 | ASP-120, TYR-155, LYS-88 | 3 |

| Ribamine Analog B | -7.9 | ASP-120, PHE-210 | 2 |

| Ribamine Analog C | -6.2 | TYR-155, VAL-90 | 1 |

| Reference Inhibitor | -9.1 | ASP-120, TYR-155, LYS-88, ARG-214 | 4 |

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. irbm.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements, conformational changes, and interactions of a ligand and its target protein. glycoforum.gr.jp This provides a much richer understanding than the static picture offered by molecular docking. sesam-biotech.com

Conformational Analysis: Molecules, especially flexible ones like amino sugars, are not static; they exist as an ensemble of different shapes or conformations. rsc.org Conformational analysis studies the different spatial arrangements of atoms in a molecule and their relative energies. researchgate.net MD simulations can explore the conformational landscape of a molecule like this compound, identifying the most stable (lowest energy) conformations both in solution and when bound to a protein target. glycoforum.gr.jpnih.gov Understanding the bioactive conformation—the shape the molecule adopts when it binds to its target—is critical for drug design. chemicalbook.com

Binding Kinetics: Beyond just how strongly a drug binds (affinity), the rates at which it binds (association rate, kon) and unbinds (dissociation rate, koff) are crucial for its efficacy. glycoforum.gr.jpnih.gov A drug with a slow koff, for example, will have a longer residence time on its target, which can lead to a more sustained therapeutic effect. nih.gov MD simulations, particularly advanced techniques like steered MD or umbrella sampling, can be used to compute the energetic barriers to binding and unbinding, providing estimates of these kinetic rates and offering insights into how to modify a compound to achieve a desired kinetic profile. bldpharm.com

Interactive Table Example: Hypothetical Conformational and Kinetic Data from MD Simulations

This table shows sample data that could be derived from MD simulations, comparing the conformational stability and binding kinetics of different hypothetical drug candidates.

| Compound ID | Dominant Conformation (Dihedral Angle Φ/Ψ) | Conformational Strain Energy (kcal/mol) | Dissociation Rate (k_off) (s⁻¹) | Target Residence Time (1/k_off) (min) |

| Ribamine Analog A | 60° / 150° | 1.2 | 0.005 | 3.33 |

| Ribamine Analog B | 55° / 145° | 2.5 | 0.020 | 0.83 |

| Ribamine Analog C | 70° / -60° | 4.1 | 0.150 | 0.11 |

| Reference Inhibitor | 62° / 152° | 0.8 | 0.002 | 8.33 |

Computational Prediction of ADME Propertieskahedu.edu.inmdpi.com

For a compound to be an effective drug, it must not only bind its target but also possess favorable ADME properties: Absorption, Distribution, Metabolism, and Excretion. mdpi.com Poor ADME profiles are a major cause of failure in drug development. kahedu.edu.in In silico ADME prediction tools use computational models to estimate these properties based on a molecule's structure, allowing for early identification of potential liabilities. chembk.com

These models are typically built using machine learning algorithms trained on large datasets of experimental results. biosynth.com For a molecule like this compound, computational tools could predict properties such as:

Absorption: Oral bioavailability, intestinal absorption, and cell permeability.

Distribution: Blood-brain barrier penetration, plasma protein binding.

Metabolism: Susceptibility to breakdown by key metabolic enzymes like Cytochrome P450s.

Excretion: Likelihood of renal or biliary clearance.